

BIO-2007817: A Molecular Glue for Parkin Activation in Neurodegenerative Disease

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Compound of Interest		
Compound Name:	BIO-2007817	
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An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-2007817 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin.[1][2] Functioning as a "molecular glue," BIO-2007817 enhances the ability of phospho-ubiquitin (pUb) to activate Parkin, a key protein implicated in the pathogenesis of early-onset Parkinson's disease (EOPD).[3][4][5] Mutations in the PARK2 gene, which encodes Parkin, lead to impaired removal of damaged mitochondria (mitophagy), contributing to neuronal cell death.[6] BIO-2007817 offers a promising therapeutic strategy by restoring the function of mutated Parkin, thereby promoting mitochondrial quality control.[7] This technical guide provides a comprehensive overview of the mechanism of action of BIO-2007817, including its effects on Parkin activation, quantitative biochemical data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Mechanism of Action: A Molecular Glue Approach

BIO-2007817's primary mechanism of action is to stabilize the interaction between Parkin and its activator, phospho-ubiquitin (pUb).[3][4][8] In healthy cells, the kinase PINK1 accumulates on the outer membrane of damaged mitochondria and phosphorylates ubiquitin. This pUb then



recruits and activates Parkin. Activated Parkin, in turn, ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for degradation through mitophagy.[4][5]

In individuals with certain PARK2 mutations, the ability of Parkin to be activated by pUb is compromised.[3] **BIO-2007817** acts as a molecular glue by binding to a complex of Parkin and pUb.[3][4] Specifically, it binds to the RING0 domain of Parkin, adjacent to the pUb binding site, and makes contact with both molecules.[3][4][5] This ternary complex formation enhances the affinity of pUb for Parkin, promoting the release of Parkin's catalytic RING2 domain and leading to its activation.[3][5][8] This allosteric modulation allows **BIO-2007817** to rescue the function of some EOPD-associated Parkin mutants, such as R42P and V56E.[3][4][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and binding characteristics of **BIO-2007817**.

Table 1: In Vitro Potency of BIO-2007817

Assay Type	Parameter	Value (μM)	Notes
TR-FRET Autoubiquitination	EC50	0.17	Measures the autoubiquitination of Parkin.[1][2]
Miro1 Ubiquitination	EC50	0.17	Measures the ubiquitination of the Parkin substrate Miro1.[1]

Table 2: Binding Affinity of **BIO-2007817** and Related Compounds



Interacting Molecules	Compound	Dissociation Constant (Kd) (μM)	Method
Parkin R0RB:2xpUb Complex	BIO-2007817	0.02	Isothermal Titration Calorimetry (ITC)
Parkin R0RB:2xpUb Complex	BIO-2007818 (inactive diastereomer)	3.0	Isothermal Titration Calorimetry (ITC)
Parkin R0RB	BIO-2007817	No binding	Isothermal Titration Calorimetry (ITC)
Parkin R0RB:pUbl Complex	BIO-2007817	0.05	Isothermal Titration Calorimetry (ITC)

Data extracted from a study by Sauvé et al. and may require referencing the specific publication for full context.

Key Experimental ProtocolsParkin Autoubiquitination Assay (TR-FRET)

This assay quantitatively measures the E3 ligase activity of Parkin through its autoubiquitination.

Reagents: Recombinant human Parkin, ubiquitin, E1 activating enzyme (UBA1), E2
conjugating enzyme (UbcH7), ATP, TR-FRET detection reagents (e.g., terbium-labeled antiGST antibody and fluorescently labeled streptavidin-biotinylated ubiquitin).

Procedure:

- A reaction mixture containing Parkin, ubiquitin, E1, E2, and ATP is prepared in assay buffer.
- BIO-2007817 or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.
- The reaction is incubated at 37°C to allow for ubiquitination to occur.



- The reaction is stopped, and TR-FRET detection reagents are added.
- The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of Parkin autoubiquitination.
- Data Analysis: EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Miro1 Ubiquitination Assay (Western Blot)

This assay assesses the ability of activated Parkin to ubiquitinate one of its key mitochondrial substrates, Miro1.

- Reagents: Recombinant human Parkin, recombinant Miro1, ubiquitin, E1, E2, ATP, BIO-2007817.
- Procedure:
 - The ubiquitination reaction is assembled as described for the autoubiquitination assay,
 with the inclusion of Miro1.
 - The reaction is initiated by the addition of ATP and incubated at 37°C.
 - The reaction is quenched with SDS-PAGE loading buffer.
 - Samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is probed with antibodies specific for Miro1 to detect ubiquitinated forms (seen as higher molecular weight bands).
- Data Analysis: The intensity of the bands corresponding to ubiquitinated Miro1 is quantified using densitometry.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of **BIO-2007817** to the Parkin:pUb complex.

Instrumentation: An isothermal titration calorimeter.

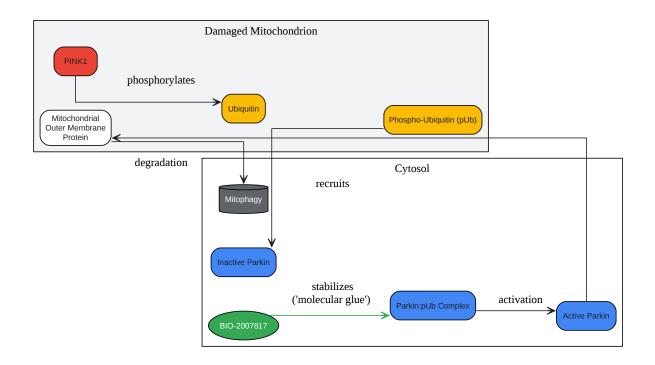


• Procedure:

- A solution of the Parkin:pUb complex is loaded into the sample cell of the calorimeter.
- A solution of **BIO-2007817** is loaded into the injection syringe.
- The compound is titrated into the protein solution in a series of small injections.
- The heat change associated with each injection is measured.
- Data Analysis: The binding isotherm is analyzed to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations Signaling Pathway of Parkin Activation by BIO-2007817





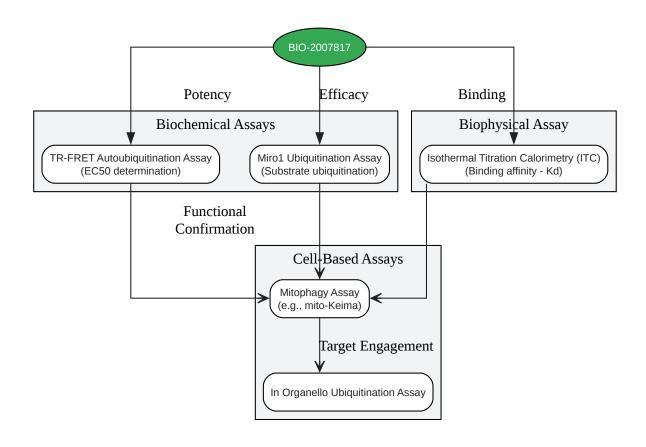
ubiquitinates

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Caption: Mechanism of BIO-2007817-mediated Parkin activation.

Experimental Workflow for Assessing BIO-2007817 Activity





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Caption: Workflow for evaluating **BIO-2007817**'s mechanism of action.

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